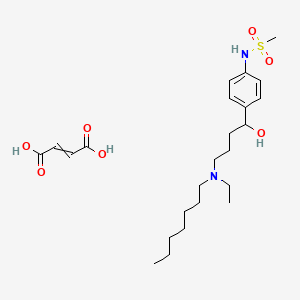

Butenedioic acid; ibutilide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H40N2O7S |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H36N2O3S.C4H4O4/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

PAXBPNBQGZYWHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Overview of Butenedioic Acid Fumaric Acid and Maleic Acid in Chemical and Biological Systems Research

Butenedioic acid (C₄H₄O₄) is an unsaturated dicarboxylic acid that exists as two geometric isomers: maleic acid (the cis-isomer) and fumaric acid (the trans-isomer). ebi.ac.uk These isomers, while sharing the same chemical formula, exhibit distinct physical properties and biological roles that make them subjects of extensive research.

Fumaric acid is a naturally occurring compound found in many plants and is a central intermediate in the citric acid cycle (TCA cycle), a key metabolic pathway for energy production in cells. creative-proteomics.comebi.ac.uknih.gov In this cycle, the enzyme succinate (B1194679) dehydrogenase catalyzes the conversion of succinate to fumarate (B1241708). creative-proteomics.com Beyond its fundamental role in cellular respiration, fumaric acid is widely used in the food, beverage, and pharmaceutical industries. creative-proteomics.comresearchgate.net Research has also focused on the bio-production of fumaric acid through microbial fermentation using renewable feedstocks as a sustainable alternative to petrochemical-based synthesis. researchgate.netplos.org

Maleic acid is primarily produced industrially through the oxidation of benzene (B151609) or n-butane. wur.nlscispace.com It serves as a vital raw material in the chemical industry for manufacturing products like unsaturated polyester (B1180765) resins, plasticizers, and agricultural chemicals. wur.nlncsu.edu A significant area of research involves the catalytic conversion of biomass-derived molecules, such as furfural, into maleic acid, aiming for greener production routes. scispace.comncsu.eduresearchgate.netrsc.org In research settings, maleic acid is also investigated for its chemical reactivity and potential biological effects; for instance, studies have explored its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. ebi.ac.uk The isomerization of maleic acid is a common industrial method to produce the more stable fumaric acid. scispace.com

| Property | Fumaric Acid | Maleic Acid |

|---|---|---|

| Isomer | trans-(E)-butenedioic acid nih.gov | cis-(Z)-butenedioic acid ebi.ac.uk |

| Biological Role | Intermediate in the citric acid cycle. creative-proteomics.comnih.gov | Not a primary metabolite in the TCA cycle. Studied as an enzyme inhibitor. ebi.ac.uk |

| Industrial Production | Often by isomerization of maleic acid. scispace.com | Vapor-phase oxidation of benzene or n-butane. scispace.com |

| Key Research Areas | Biorefinery production, food acidulant, role in metabolism. researchgate.netresearchgate.net | Synthesis from biomass, use in polymer and chemical manufacturing. wur.nlscispace.comncsu.edu |

Overview of Ibutilide As a Research Probe for Cardiac Ion Channel Modulation

Ibutilide (B43762) is a methanesulfonamide (B31651) derivative recognized as a Class III antiarrhythmic agent. ahajournals.orgpfizer.com Its primary mechanism of action is the prolongation of the cardiac action potential duration, a hallmark of Class III drugs. ahajournals.orgnih.gov This property has made ibutilide an invaluable pharmacological tool, or "probe," for researchers investigating the complex electrophysiology of the heart. ahajournals.org The generation and propagation of the cardiac action potential are governed by the flow of ions through specific channels in the cell membrane. ahajournals.orgeaspublisher.com Understanding how these channels function and are modulated is critical to deciphering the mechanisms of cardiac arrhythmias. ahajournals.orgnih.gov

Academic research has employed ibutilide to selectively study and characterize specific cardiac ion currents. While early studies suggested that ibutilide's effects were due to the activation of a slow inward sodium current, subsequent and more definitive research demonstrated that it is a potent blocker of the rapidly activating component of the delayed rectifier potassium current (IKr). ahajournals.org This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. ahajournals.org By specifically targeting IKr, ibutilide allows researchers to dissect its role from other overlapping potassium currents, such as the slowly activating delayed rectifier current (IKs), and to study the voltage and time dependence of IKr block. ahajournals.org This specificity makes ibutilide a superior research probe compared to less selective agents for studying the contribution of IKr to both normal cardiac repolarization and pathological states.

| Ion Channel/Current | Function in Cardiac Action Potential | Effect of Ibutilide in Research |

|---|---|---|

| Voltage-gated Na⁺ Channels (INa) | Rapid depolarization (Phase 0). nih.gov | Initially thought to activate a slow inward Na⁺ current. ahajournals.orgpfizer.com |

| L-type Ca²⁺ Channels (ICa,L) | Plateau phase (Phase 2) and excitation-contraction coupling. easpublisher.com | Not the primary target. |

| Rapid Delayed Rectifier K⁺ Current (IKr) | Repolarization (Phase 3). ahajournals.org | Potent and specific block; used as a probe to isolate and study IKr function. ahajournals.org |

| Slow Delayed Rectifier K⁺ Current (IKs) | Repolarization (Phase 3), particularly at higher heart rates. | Helps differentiate IKr from IKs pharmacologically. ahajournals.org |

Significance of the Butenedioic Acid Counter Ion Fumarate in Ibutilide Research Formulations

Biosynthesis and Biotechnological Production of Butenedioic Acid and its Isomers

The biotechnological production of butenedioic acid, particularly fumaric acid, presents a more sustainable alternative to traditional chemical synthesis, often utilizing renewable resources. atamanchemicals.com

Microbial Fermentation Systems for Butenedioic Acid (e.g., Rhizopus oryzae, Mannheimia succiniciproducens)

Microbial fermentation is a key route for the biosynthesis of butenedioic acid. Filamentous fungi, especially species of the genus Rhizopus, are prominent producers of fumaric acid. atamanchemicals.comup.ac.za Rhizopus oryzae, in particular, has been extensively studied and is used in industrial fermentation processes. atamanchemicals.comup.ac.zaubbcluj.ro This organism can convert glucose into fumaric acid via the reductive tricarboxylic acid (TCA) cycle. atamanchemicals.com The production of fumaric acid by R. oryzae is influenced by various factors, including the morphology of the fungus and the concentration of dissolved oxygen. ubbcluj.ro

Mannheimia succiniciproducens, a bacterium isolated from the rumen of cattle, is a notable producer of succinic acid, which can be a precursor to fumaric acid. nih.govtypology.com This bacterium efficiently produces succinic acid as a major fermentation product under anaerobic conditions with the presence of CO2. nih.gov Through metabolic engineering, strains of M. succiniciproducens have been developed to enhance succinic acid production while minimizing the formation of by-products such as acetic, formic, and lactic acids. nih.govresearchgate.net

| Microorganism | Primary Product | Key Metabolic Pathway |

| Rhizopus oryzae | Fumaric Acid | Reductive TCA Cycle |

| Mannheimia succiniciproducens | Succinic Acid | Anaerobic Fermentation |

Engineered Microorganisms for Butenoic Acid Production (Escherichia coli Models)

Escherichia coli has been metabolically engineered to produce various dicarboxylic acids, including succinic acid and, subsequently, fumaric acid. typology.comupb.ro Genetic modifications in E. coli aim to redirect the flow of carbon toward the desired product. upb.ro Strategies include the deletion of genes responsible for competing metabolic pathways, thereby increasing the yield of the target acid. upb.ro For instance, creating double mutants by knocking out genes like pflB and ldhA can enhance succinate (B1194679) production. upb.ro Furthermore, engineered E. coli strains have been developed to produce 1,4-butanediol (B3395766) (BDO), a chemical that can be derived from succinic acid, from renewable feedstocks like glucose. researchgate.net

Enzymatic Cascade Systems for Synthesis of Related Compounds (e.g., L-alanine from cis-butenedioic anhydride)

Enzymatic cascade systems offer a highly efficient and specific method for synthesizing related compounds. A notable example is the biosynthesis of L-alanine from cis-butenedioic anhydride (B1165640). rsc.org This process utilizes a triple-enzyme system:

Maleate (B1232345) isomerase (MaiA) converts maleic acid (formed from the dissolution of cis-butenedioic anhydride in water) to fumaric acid. rsc.org

Aspartase (AspA) then catalyzes the formation of L-aspartic acid from fumaric acid. rsc.org

Finally, aspartate β-decarboxylase (ASD) converts L-aspartic acid to L-alanine. rsc.orgresearchgate.net

This enzymatic cascade has been successfully implemented in genetically modified strains, achieving a high conversion rate of 94.9% in 6 hours. rsc.org

Chemical Synthesis Routes for Butenedioic Acid Isomers and Analogues

Chemical synthesis remains a prevalent method for the large-scale production of butenedioic acid isomers. atamanchemicals.comatamankimya.com

Isomerization of Maleic Acid to Fumaric Acid

The conversion of maleic acid to its more stable trans-isomer, fumaric acid, is a common industrial process. nih.govwikipedia.org This isomerization can be achieved through several methods:

Thermal Isomerization: Heating an aqueous solution of maleic acid can induce its conversion to fumaric acid. nih.gov A simple one-step hydrothermal synthesis without a catalyst has been shown to achieve a fumaric acid yield of up to 92%. nih.govacs.org

Catalytic Isomerization: Various catalysts can enhance the rate and yield of the isomerization reaction. These include:

Inorganic acids like hydrochloric acid. google.com

Bromine-containing compounds such as N-bromosuccinimide (NBS) in the presence of Cerium(IV) ions. scispace.com

Other catalysts like vanadium pentoxide and poly(4-vinyl pyridine) have also been reported. nih.gov

A method involving heating a solution of maleic acid in molten maleic anhydride under anhydrous conditions has also been developed, which can suppress the formation of malic acid as a byproduct. google.com

| Isomerization Method | Conditions | Reported Yield |

| Hydrothermal Synthesis | High temperature, no catalyst | Up to 92% nih.govacs.org |

| Catalytic (HCl) | Reflux conditions | - |

| Catalytic (Ce(IV)/NBS) | Room temperature | ~85% scispace.com |

| Anhydrous (in molten maleic anhydride) | 100°C to 250°C | - |

Methods for Synthesizing Butenedioic Acid from Precursors (e.g., maleic anhydride, butane, benzene)

The primary industrial precursor for butenedioic acid is maleic anhydride. atamankimya.com Maleic anhydride is typically produced through the vapor-phase oxidation of hydrocarbons. terchemicals-cee.comwikipedia.org

From n-Butane: The modern and more economical method involves the catalytic oxidation of n-butane using a vanadium-phosphorus oxide catalyst. wikipedia.org

From Benzene (B151609): An older method, still used in some smaller plants, is the catalytic oxidation of benzene over a vanadium pentoxide and molybdenum trioxide catalyst. wikipedia.org

Once produced, maleic anhydride can be hydrolyzed to form maleic acid. wikipedia.org This maleic acid can then be used directly or isomerized to fumaric acid as described previously. atamanchemicals.comatamankimya.com

Succinic acid, or butanedioic acid, can also be produced from these precursors. One common route is the catalytic hydrogenation of maleic anhydride or maleic acid. atamanchemicals.comgoogle.comatamanchemicals.com This process can be carried out in two stages, first converting maleic anhydride to succinic anhydride and/or gamma-butyrolactone, followed by hydrogenation to 1,4-butanediol, a derivative of butanedioic acid. google.com

Synthesis of Novel Butenedioic Acid Derivatives and Their Functionalization

Butenedioic acid, existing as two stereoisomers, maleic acid ((Z)-but-2-enedioic acid) and fumaric acid ((E)-but-2-enedioic acid), serves as a versatile precursor in organic synthesis. thieme-connect.de The functionalization of butenedioic acid to create novel derivatives is a significant area of chemical research, leading to compounds with tailored properties for various applications. These derivatives are often synthesized through transformations like Diels-Alder reactions, conjugate additions, and hydrogenations. thieme-connect.dethieme-connect.de

The design of butenedioic acid derivatives is guided by the desired application, which dictates the choice of functional groups to be introduced. The modification of the basic butenedioic acid structure can alter properties such as solubility, stability, and reactivity, making the derivatives suitable for roles in drug design or as specialized chemical intermediates. ontosight.ai

Alkyl Esters:

The synthesis of butenedioic acid alkyl esters is a common strategy to create versatile organic synthons. thieme-connect.de A traditional and straightforward method involves the acid-catalyzed solvolysis of maleic anhydride. For instance, treating maleic anhydride with methanol (B129727) in the presence of concentrated sulfuric acid exclusively yields dimethyl maleate. thieme-connect.de Another approach utilizes lactam acetals as a nucleophilic source of alcohol for the methanolysis of anhydrides. thieme-connect.de

The synthesis of (E)- and (Z)-but-2-enedioate esters can also be achieved through the dimerization of carbenoid intermediates, which are derived from diazo carbonyl or dihalo carbonyl compounds. A key challenge in this method is controlling the stereoselective decomposition of the carbene precursors to selectively produce either the E- or Z-isomer. thieme-connect.de For example, copper-mediated carbenoid dimerization of dichloroacetic acid esters can be influenced by the bulkiness of the ester group, affecting the E/Z ratio of the resulting butenedioate (B8557255) esters. thieme-connect.de Copolymers containing butenedioic acid cycloalkyl esters, such as dicyclohexyl maleate, have been developed for use as binders in fibrous products. google.com

| Derivative | Starting Material(s) | Reagents/Catalyst | Key Findings | Reference(s) |

| Dimethyl Maleate | Maleic Anhydride, Methanol | Concentrated Sulfuric Acid | Exclusive formation of the (Z)-isomer in 85% yield. | thieme-connect.de |

| Dimethyl Maleate | Maleic Anhydride, 2,2-dimethoxy-1-methylpyrrolidine | None (Lactam acetal (B89532) acts as reagent) | Formation of the diester in 30% yield at room temperature. | thieme-connect.de |

| Dialkyl Fumarates/Maleates | gem-Dichloroacetic acid esters | Copper powder | Stereoselectivity is influenced by the bulkiness of the ester group; a t-Bu ester gave a 90:10 E/Z ratio. | thieme-connect.de |

| Dicyclohexyl Maleate/Fumarate Copolymers | Vinyl Acetate, Dicyclohexyl Maleate/Fumarate | Various | Creates polymers useful as binders for fibrous materials. | google.com |

Sulfonylhydrazide Derivatives:

The incorporation of a sulfonylhydrazide group into the butenedioic acid structure creates derivatives with potential applications in medicinal chemistry and organic synthesis. ontosight.ai For example, 2-Butenedioic acid, (E)-, mono(2-((4-carboxyphenyl)sulfonyl)hydrazide) is a derivative of fumaric acid. ontosight.ai The synthesis of these compounds generally involves multi-step reactions starting from accessible precursors. ontosight.ai Similarly, derivatives of maleic acid, such as 2-Butenedioic acid, (Z)-, mono(2-((4-nitrophenyl)sulfonyl)hydrazide), can be synthesized by reacting maleic anhydride with a substituted sulfonylhydrazine, like 4-nitrophenylsulfonylhydrazine. ontosight.ai The presence of the sulfonylhydrazide moiety can influence the compound's biological activity and its potential as a therapeutic agent. ontosight.aiontosight.ai

The stereoselective synthesis of complex molecules from simple and readily available reagents is a major focus in organic chemistry. Butenedioic acid and its isomers have proven to be efficient catalysts and substrates in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds like tetrahydropyridine (B1245486) carboxylate derivatives. researchgate.net

A one-pot, pseudo five-component coupling reaction using aromatic aldehydes, anilines, and an acetoacetate (B1235776) ester can be effectively catalyzed by maleic or fumaric acid. researchgate.net This method allows for the synthesis of 1,2,5,6-tetrahydropyridine-3-carboxylate derivatives with multiple stereogenic centers in moderate to high yields and with excellent diastereoselectivities. researchgate.net The reaction proceeds under mild conditions, often at room temperature in ethanol, which is considered a green solvent. researchgate.net Interestingly, the use of either fumaric acid or maleic acid as the catalyst in the reaction between benzaldehyde, aniline, and ethyl acetoacetate leads to the formation of the same major stereoisomer of the tetrahydropyridine carboxylate product. researchgate.net The efficiency of the reaction is dependent on the amount of catalyst used, with studies showing optimal results with a specific molar percentage of the butenedioic acid catalyst. researchgate.net In the absence of the acid catalyst, the reaction does not proceed. researchgate.net

The development of these synthetic protocols provides access to structurally diverse and enantioenriched tetrahydropyridines, which are of significant interest in medicinal chemistry. dntb.gov.ua Various other catalysts have been reported for the synthesis of tetrahydropyridines via MCRs, but butenedioic acids offer an environmentally friendly and efficient alternative. researchgate.netresearchgate.net

| Reaction Type | Reactants | Catalyst | Solvent | Key Findings | Reference(s) |

| Pseudo Five-Component Coupling | Benzaldehyde, Aniline, Ethyl Acetoacetate | Maleic Acid | Ethanol | Yield of 91% at room temperature with 25 mol% catalyst. No reaction occurs without the catalyst. | researchgate.net |

| Pseudo Five-Component Coupling | Benzaldehyde, Aniline, Ethyl Acetoacetate | Fumaric Acid | Ethanol | Leads to the same major stereoisomer as the maleic acid-catalyzed reaction. | researchgate.net |

| Catalytic Asymmetric Five-Component Tandem Reaction | β-Keto esters, Aromatic aldehydes, Anilines | Chiral Phosphoric Acid | Not specified | Affords densely functionalized tetrahydropyridines with high diastereo- and enantioselectivities. | dntb.gov.ua |

Ion Channel Target Identification and Characterization

The electrophysiological profile of ibutilide is distinguished by its interaction with several key cardiac ion channels. Unlike many other class III antiarrhythmics, its primary action at therapeutic concentrations is not solely the blockade of potassium currents.

Activation of Slow Inward Sodium Current (INa,L)

A unique characteristic of ibutilide at nanomolar concentrations is its ability to activate a slow, inward sodium current (INa,L). nih.govahajournals.orgpfizer.comnih.gov This activation contributes to delaying repolarization and prolonging the action potential duration. nih.govpfizer.comnih.gov This mechanism is distinct from the primary action of many other class III agents, which predominantly block outward potassium currents. pfizer.comdrugbank.com The enhancement of this late sodium current is a key contributor to ibutilide's electrophysiological signature. spandidos-publications.com

Inhibition of Rapid Delayed Rectifier Potassium Current (IKr / hERG)

In addition to its effects on sodium channels, ibutilide also inhibits the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). ahajournals.orgdrugbank.comspandidos-publications.com This blockade of IKr is a more conventional mechanism for class III antiarrhythmic drugs and contributes to the prolongation of repolarization. ahajournals.org Studies have shown that ibutilide is a potent blocker of the IKr current. ahajournals.org The dual action of activating a late inward sodium current and inhibiting an outward potassium current results in a significant prolongation of the action potential. spandidos-publications.com

Modulation of L-type Calcium Channels

Preclinical evidence also suggests that ibutilide can modulate L-type calcium channels. drugbank.com Some research indicates an activating effect on these channels, which would further contribute to the inward positive current during the plateau phase of the action potential, thereby extending its duration. drugbank.com This interaction with calcium channels adds another layer of complexity to the pharmacological profile of ibutilide.

Cellular Electrophysiological Mechanisms in in vitro and ex vivo Models

The interactions of ibutilide with various ion channels translate into distinct effects on the cellular electrophysiology of the heart, which have been extensively studied in isolated cardiac myocytes and preclinical animal models.

Action Potential Duration Prolongation in Isolated Cardiac Myocytes

In isolated adult cardiac myocytes, ibutilide consistently demonstrates a prolongation of the action potential duration (APD). ahajournals.orgpfizer.comnih.gov This effect is a direct consequence of its combined actions on the slow inward sodium current and the rapid delayed rectifier potassium current. The prolongation of the APD is a hallmark of class III antiarrhythmic agents and is the cellular basis for their therapeutic effect. pfizer.com In a study on canine models with congestive heart failure (CHF), ibutilide at a dose of 0.01 mg/kg significantly increased the APD90 in both the left and right ventricles of CHF animals compared to controls. oup.com

| Model | Ibutilide Effect on APD | Reference |

| Isolated Adult Cardiac Myocytes | Prolongs action potential duration | ahajournals.orgpfizer.comnih.gov |

| Canine Model (CHF) | Increased APD90 at 0.01 mg/kg | oup.com |

Effects on Cardiac Refractoriness in Preclinical Animal Models

The prolongation of the action potential duration by ibutilide leads to an increase in the effective refractory period (ERP) of both atrial and ventricular tissues in vivo. pfizer.comnih.gov This increase in refractoriness is a key element of its antiarrhythmic action, as it reduces the ability of the myocardium to sustain re-entrant arrhythmias. ahajournals.org Preclinical studies in various animal models have confirmed the ability of ibutilide to prolong cardiac refractoriness. nih.gov For instance, in a rabbit model, ibutilide was shown to prolong repolarization. nih.gov

| Animal Model | Effect on Refractoriness | Reference |

| In vivo (general) | Increases atrial and ventricular refractoriness | pfizer.comnih.gov |

| Rabbit | Prolongs repolarization | nih.gov |

Investigation of Pro-arrhythmic Mechanisms in Experimental Models (e.g., ventricular repolarization, early afterdepolarizations)

Ibutilide's primary mechanism of action involves the prolongation of the cardiac action potential, a Class III antiarrhythmic effect. ahajournals.org This is mainly achieved by blocking the rapid component of the delayed rectifier potassium current (IKr). ahajournals.org However, at nanomolar concentrations, it also appears to activate a slow inward sodium current. ahajournals.orgspandidos-publications.com This dual action, while effective for converting atrial arrhythmias, also lays the groundwork for its pro-arrhythmic potential, particularly the induction of Torsades de Pointes (TdP). spandidos-publications.comnih.gov

Preclinical experimental models have been crucial in elucidating these pro-arrhythmic mechanisms. In canine models of atrioventricular (AV) block, ibutilide has been shown to prolong ventricular repolarization and increase the dispersion of repolarization across the ventricular wall in a dose-dependent and reverse rate-dependent manner. nih.govnih.gov This means the pro-arrhythmic effects are more pronounced at slower heart rates. nih.gov

A key finding from these models is the induction of early afterdepolarizations (EADs), which are abnormal depolarizations during phase 2 or 3 of the action potential. spandidos-publications.comnih.govnih.gov EADs are considered a primary trigger for TdP. nih.govjacc.org Studies in canine models with chronic AV block or pacing-induced cardiomyopathy have shown a significantly higher incidence of ibutilide-induced EADs and TdP compared to models of acute AV block. nih.govnih.govoup.com This suggests that underlying cardiac conditions, such as ventricular hypertrophy, can exacerbate the pro-arrhythmic risk of ibutilide. nih.govoup.com

In coronary-perfused rabbit ventricular wedge preparations, ibutilide markedly prolonged the action potential duration and the QT interval. spandidos-publications.com Under conditions of low potassium and low magnesium, which mimic clinical risk factors, the incidence of EADs and TdP was significantly increased. spandidos-publications.com These studies highlight that ibutilide amplifies the transmural dispersion of repolarization (TDR), a key factor in creating the substrate for re-entrant arrhythmias like TdP. spandidos-publications.com

| Experimental Model | Key Pro-arrhythmic Findings with Ibutilide | Citations |

| Canine (Chronic AV Block) | Dose-dependent prolongation of ventricular repolarization, increased dispersion of repolarization, higher incidence of EADs and TdP. | nih.govnih.gov |

| Canine (Pacing-Induced Cardiomyopathy) | Greater dispersion of ventricular repolarization and higher incidence of EADs and TdP compared to acute AV block models. | nih.gov |

| Canine (Dilated Cardiomyopathy) | Augmented effects on cardiac repolarization, with near-maximal effects on action potential duration at the lowest dose. | oup.com |

| Rabbit Ventricular Wedge | Increased QT interval, Tpeak-Tend interval (a measure of TDR), and incidence of EADs and TdP, especially with hypokalemia and hypomagnesemia. | spandidos-publications.com |

| Computational Ventricular Model | Application of ibutilide (0.02 µmol/L) induced pause-induced EADs and increased beat-to-beat instability of the action potential. | nih.govjacc.org |

Pharmacodynamic Interactions with Other Modulators in Preclinical Systems

Synergistic Effects with Magnesium in Experimental Systems

Magnesium is known to have intrinsic antiarrhythmic properties, partly by regulating ion channels involved in the cardiac action potential, including L-type calcium channels and the IKr potassium channel. innovationsincrm.comoup.com Preclinical and clinical investigations have explored its use to mitigate the pro-arrhythmic effects of ibutilide. nih.govahajournals.org

In experimental settings, magnesium has been shown to suppress EADs in ventricular and Purkinje fiber cells. innovationsincrm.com While direct preclinical studies on the combination are less detailed in the search results, the principle is that magnesium counteracts some of the ionic changes induced by ibutilide. For instance, by inhibiting calcium channels, magnesium can help to reduce the likelihood of EAD formation, which is often calcium-dependent. oup.comresearchgate.net

A meta-analysis that included data from clinical studies found that co-administration of intravenous magnesium with ibutilide not only significantly increased the efficacy of converting atrial fibrillation and flutter but also significantly reduced the incidence of ventricular arrhythmias. innovationsincrm.com In one study cohort, TdP occurred in 3.5% of patients receiving ibutilide alone, but in 0% of patients who also received high doses of magnesium. nih.gov Another review noted that patients receiving magnesium with ibutilide had shorter corrected QT intervals. isciii.es These clinical findings are supported by the known electrophysiological effects of magnesium observed in experimental models, suggesting a protective synergy. innovationsincrm.comoup.com

Combinatorial Approaches with Other Antiarrhythmic Agents (e.g., Flecainide (B1672765) in computational models)

Combining antiarrhythmic drugs with different mechanisms is a strategy to enhance efficacy while potentially improving the safety profile. The combination of ibutilide (a Class III agent) and flecainide (a Class I agent) has been investigated in both experimental and computational models. nih.govjacc.orgresearchgate.netresearchgate.net

The primary hypothesis for this combination is that ibutilide-mediated action potential prolongation can enhance the use-dependent sodium channel-blocking effects of flecainide, proving more effective at terminating re-entrant arrhythmias like atrial fibrillation. nih.govnih.gov

Experimental Canine Models: In canine isolated coronary-perfused atrial preparations, the combination of flecainide and ibutilide was significantly more effective at converting and preventing the recurrence of acetylcholine-induced atrial fibrillation than either drug alone. researchgate.netresearchgate.net Crucially, safety studies in canine left ventricular wedge preparations showed that the combination had a low risk for causing long-QT-mediated ventricular proarrhythmia. nih.govresearchgate.netresearchgate.net Ibutilide alone prolonged the QT and Tpeak-Tend intervals by 25% and 55%, respectively; the addition of flecainide partially reversed these effects. researchgate.netresearchgate.netahajournals.org The Torsades de Pointes score was high with ibutilide alone but low with the drug combination. researchgate.netresearchgate.net

Computational Models: Computational simulations using human ventricular myocyte models have further explored the safety and efficacy of this combination. nih.govjacc.org These models predict that while ibutilide (0.02 µmol/L) alone promotes EADs and increases beat-to-beat instability, combining it with flecainide (1.5 µmol/L) reduces these pro-arrhythmic effects. nih.govjacc.org The simulations suggest that flecainide can reduce the reverse use-dependent prolongation of the action potential duration caused by ibutilide. jacc.org This computational approach helps predict ideal drug concentrations that maximize antiarrhythmic efficacy in the atrium while minimizing pro-arrhythmic risk in the ventricle. nih.govjacc.orgnih.gov

| Model | Drug(s) | Key Findings | Citations |

| Canine Ventricular Wedge | Ibutilide (50 nmol/L) | Prolonged QT interval by 25% and Tpeak-Tend by 55%. High TdP score. | researchgate.netresearchgate.netahajournals.org |

| Canine Ventricular Wedge | Ibutilide + Flecainide (1.5 µmol/L) | Partially reversed the QT and Tpeak-Tend prolongation caused by ibutilide. Low TdP score. | researchgate.netresearchgate.netahajournals.org |

| Computational Ventricular Model | Ibutilide (0.02 µmol/L) | Promoted pause-induced EADs and increased beat-to-beat instability. | nih.govjacc.org |

| Computational Ventricular Model | Ibutilide + Flecainide (1.5 µmol/L) | Reduced ibutilide's effects on arrhythmia vulnerability parameters; reduced beat-to-beat instability. | nih.govjacc.org |

Structure Activity Relationship Sar and Computational Chemistry of Ibutilide

Identification of Key Structural Features for Pharmacological Activity

The pharmacological profile of ibutilide (B43762) is intrinsically linked to its molecular architecture. Specific functional groups and the three-dimensional arrangement of its atoms are crucial determinants of its efficacy and interaction with its biological targets.

Role of Specific Functional Groups (e.g., sulfonamide, heptyl side chain)

Ibutilide's structure contains several key functional groups that are essential for its activity. The methanesulfonamide (B31651) group and the long N-heptyl side chain are particularly significant.

The methanesulfonamide group (-SO₂NHCH₃) is a prominent feature of many Class III antiarrhythmic agents, including ibutilide. physoc.org This polar moiety is considered a critical component for high-affinity binding to the hERG potassium channel. nih.gov Studies comparing ibutilide with structurally related compounds have highlighted the importance of this group. It is suggested that the sulfonamide group, as a polar substituent, forms key interactions with residues within the pore helix of the hERG channel's binding site. nih.gov This interaction helps to properly orient the drug molecule within the channel's central cavity, contributing to a stable block of the potassium current (IKr) and prolongation of the cardiac action potential. ahajournals.orgahajournals.org

| Functional Group | Structural Location | Role in Pharmacological Activity |

|---|---|---|

| Methanesulfonamide | Para-position on the phenyl ring | Acts as a key polar group for high-affinity binding to the hERG channel. Forms interactions with pore helix residues (e.g., S624). nih.gov |

| Heptyl Side Chain | Attached to the tertiary amine | Provides a long, lipophilic tail that interacts with hydrophobic pockets within the hERG channel cavity, contributing to overall binding affinity. physoc.org |

| Tertiary Amine | Links the hydroxybutyl chain to the ethyl and heptyl groups | As a charged amine, it is a common feature in hERG blockers, facilitating interaction with the channel's inner cavity. nih.gov |

| Hydroxyl Group | On the butyl chain | Creates a chiral center and may participate in hydrogen bonding within the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For drugs that interact with the hERG channel, QSAR is a vital tool for predicting potential cardiotoxicity and for designing safer therapeutic agents.

Development of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been developed to predict the hERG-blocking potential of various chemical compounds, including methanesulfonanilide derivatives like ibutilide.

2D-QSAR models utilize descriptors calculated from the two-dimensional structure of a molecule, such as physicochemical properties (e.g., lipophilicity, molecular weight) and topological indices. These models have successfully identified general features common to hERG blockers, including the presence of a basic nitrogen atom and high lipophilicity.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional arrangement of atoms. These models align a series of molecules and calculate their steric and electrostatic fields. For hERG blockers, 3D-QSAR studies have highlighted the importance of a specific spatial arrangement of hydrophobic regions and hydrogen bond donors/acceptors for optimal interaction with the channel's binding site.

| QSAR Model Type | Descriptors Used | Key Findings for hERG Blockers |

|---|---|---|

| 2D-QSAR | Physicochemical properties (e.g., logP), molecular weight, topological indices. | Identifies hydrophobicity, aromaticity, and flexibility as common features of hERG inhibitors. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Steric and electrostatic fields, hydrophobic and hydrogen-bonding properties. | Provides a 3D map of favorable and unfavorable regions for binding, highlighting the spatial requirements for interaction with the hERG pore. |

Prediction of Molecular Interactions with Target Proteins (e.g., hERG binding)

QSAR models are instrumental in predicting the binding affinity (often expressed as IC₅₀) of new or existing compounds for the hERG channel. By training these models on a dataset of compounds with known hERG inhibitory activity, researchers can develop predictive tools to screen molecules for potential cardiac liability early in the drug discovery process. These models have confirmed that the combination of a positively ionizable amine and significant hydrophobic character, both present in ibutilide, are strong predictors of hERG channel inhibition. The predictive power of these models helps guide the synthesis of new drug candidates with a reduced risk of causing acquired long-QT syndrome.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To visualize and understand the interaction between ibutilide and its target ion channel at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. These computational methods provide a dynamic and detailed view of the ligand-receptor complex.

Molecular docking studies place the ibutilide molecule into a 3D model of the hERG channel's central cavity. These studies have consistently shown that ibutilide binds within the inner pore, below the channel's selectivity filter. The binding is stabilized by a network of interactions with key amino acid residues from the S6 helices and pore helices of the channel. nih.gov

Key interacting residues identified through these simulations include:

Aromatic residues (Tyr652 and Phe656): Located on the S6 helices, these residues form the core of the drug-binding site for many hERG blockers. They interact with ibutilide via hydrophobic and π-π stacking interactions. nih.govnih.gov

Pore helix residues (e.g., Thr623, Ser624, Val625): These residues are positioned at the entrance to the inner cavity. The methanesulfonamide group of ibutilide is thought to form specific hydrogen bonds or polar interactions with Ser624, anchoring the drug in a specific orientation. nih.gov

Following docking, molecular dynamics (MD) simulations are used to observe the stability and behavior of the ibutilide-hERG complex over time. nih.gov MD simulations of hERG blockers show how the ligand and protein move and adjust to each other, revealing the flexibility of the binding pocket and the persistence of key interactions. nih.govmanchester.ac.uk These simulations can confirm that the interactions predicted by docking are stable and can elucidate how drug binding may induce conformational changes in the channel, ultimately leading to the inhibition of ion flow. nih.gov

| hERG Channel Residue | Location | Type of Interaction with Ibutilide |

|---|---|---|

| Tyrosine 652 (Tyr652) | S6 Helix | Hydrophobic and π-π stacking interactions with the phenyl ring. nih.govnih.gov |

| Phenylalanine 656 (Phe656) | S6 Helix | Hydrophobic and π-π stacking interactions with the phenyl ring. nih.govnih.gov |

| Serine 624 (Ser624) | Pore Helix | Polar/hydrogen bond interaction with the methanesulfonamide group. nih.gov |

| Threonine 623 (Thr623) | Pore Helix | Contributes to the overall shape and electrostatic environment of the binding pocket. nih.gov |

| Valine 625 (Val625) | Pore Helix | Contributes to the overall shape and electrostatic environment of the binding pocket. nih.gov |

Computational Prediction of Electrophysiological Effects

Computational modeling and in silico simulations have emerged as powerful tools in cardiac safety pharmacology to predict the electrophysiological effects of drugs like ibutilide. These models, which range from the molecular level of ion channel-drug interactions to the organ level of the whole heart, allow for a detailed examination of how a compound alters cardiac action potentials and its potential to induce arrhythmias.

At the core of predicting ibutilide's effects is the simulation of its interaction with cardiac ion channels. Ibutilide is primarily known as a blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). This channel is crucial for the repolarization phase of the cardiac action potential. By blocking IKr, ibutilide prolongs the action potential duration (APD), a hallmark of Class III antiarrhythmic agents. nih.gov Some studies also suggest that ibutilide may activate a late inward sodium current, further contributing to APD prolongation. nih.gov

Mathematical models of cardiac myocytes, such as the O'Hara-Rudy and Grandi-Bers models, incorporate equations that describe the behavior of various ion channels. To predict the effect of ibutilide, these models are modified to simulate the concentration-dependent block of the IKr channel. This is typically achieved by reducing the maximal conductance of the IKr channel in the model based on the drug's IC50 value, which is the concentration required to block 50% of the channel's current.

A notable application of this approach has been in predicting the combined effects of ibutilide and other antiarrhythmic drugs. For instance, a computational modeling and simulation study investigated the use of ibutilide and flecainide (B1672765) for chemical atrial defibrillation. In this study, the effect of ibutilide as an IKr blocker was modeled by decreasing the peak conductance of IKr channels in a concentration-dependent manner within the Grandi-Bers human atrial cell model. This allowed for predictions of the combined drug effects on the atrial action potential.

The predictive power of these simulations extends to assessing the proarrhythmic risk of ibutilide. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative has highlighted the importance of in silico modeling in conjunction with experimental data to better predict a drug's torsadogenic potential. For a drug like ibutilide, computational models can simulate not just the prolongation of the APD, but also other proarrhythmic markers such as early afterdepolarizations (EADs), triangulation of the action potential, beat-to-beat variability of repolarization, and spatial dispersion of repolarization across cardiac tissue.

One computational study that modeled the combined effects of ibutilide and flecainide provided quantitative predictions on several proarrhythmic parameters in a ventricular model. The model demonstrated that a simulated concentration of 0.02 µmol/L of ibutilide promotes action potential triangulation and dramatically increases beat-to-beat instability of the action potential. The following table summarizes some of the key predicted effects from this computational safety pharmacology screening.

| Predicted Parameter | Condition | Predicted Effect of Ibutilide (0.02 µmol/L) |

|---|---|---|

| Action Potential Triangulation (APD90 - APD30) | Ventricular Myocyte Model | Promotes triangulation of the action potential. |

| Beat-to-Beat Instability | Ventricular Myocyte Model at 1 Hz | Dramatically increases instability of the action potential. |

| Reverse Use Dependence | Ventricular Myocyte Model | Induces a clear steepening of the APD adaptation curve. |

| Spatial Dispersion of APD | Ventricular Tissue Model | Increases spatial dispersion of APD following a long pause. |

Furthermore, advanced computational approaches, such as artificial neural networks, are being explored to predict changes in ion channel conductance based on the shape of the cardiac action potential. In one such study, the effects of ibutilide were simulated by inhibiting the slow component of the delayed rectifier potassium current (IKs), and the model was able to accurately predict this effect based on the resulting action potential waveform. nih.gov

These computational predictions are invaluable for understanding the mechanisms underlying both the therapeutic and proarrhythmic effects of ibutilide. By integrating data from in vitro ion channel assays into sophisticated in silico models, researchers can gain a more comprehensive and quantitative understanding of a drug's electrophysiological profile, aiding in the development of safer and more effective antiarrhythmic therapies.

Metabolism and Biochemical Fate of Ibutilide in Preclinical Studies

Elucidation of Metabolic Pathways

Preclinical research indicates that ibutilide (B43762) is subject to comprehensive first-pass metabolism when administered orally, necessitating its intravenous use. ahajournals.org Following administration, the drug is widely distributed and extensively metabolized by the liver. nih.govnih.gov In vivo studies have led to the identification of at least eight distinct metabolites. nih.govnih.gov The metabolic process is rapid and accounts for the clearance of the majority of the administered parent compound.

The chemical structure of ibutilide features a heptyl side chain, which is the principal site of metabolic activity. The primary metabolic pathway elucidated in preclinical models involves the oxidation of this side chain. The transformation begins with ω-oxidation (omega-oxidation) at the terminal carbon of the heptyl group, followed by subsequent, sequential β-oxidation (beta-oxidation). This process systematically shortens the alkyl chain, leading to the formation of various metabolites.

Characterization of Metabolite Structure and Electrophysiological Activity

Of the eight metabolites identified in preclinical assessments, only one has been shown to possess significant electrophysiological activity. nih.govnih.gov This active metabolite, the ω-hydroxy derivative, exhibits Class III antiarrhythmic properties analogous to the parent ibutilide molecule in in vitro models, including isolated rabbit myocardium. nih.gov

Table 1: Summary of Ibutilide Metabolites in Preclinical Models

| Metabolite | Activity Status | Electrophysiological Properties | Plasma Concentration Relative to Parent Drug | Contribution to Efficacy |

|---|---|---|---|---|

| ω-hydroxy metabolite | Active | Class III | < 10% | Not significant |

Excretion Pathways in Animal Models

Preclinical studies in various animal models, including dogs and rabbits, have established the routes of elimination for ibutilide and its metabolites. portico.orgnih.gov After undergoing extensive hepatic metabolism, the resulting metabolites and the small fraction of unchanged parent drug are cleared from the body. The primary route of elimination is excretion through the urine. ahajournals.org Studies in dogs have confirmed that the drug exhibits high clearance rates. portico.org Although the majority of the compound is cleared via the kidneys after metabolism, only a minor portion of the originally administered active drug is excreted unchanged in the urine. doctorabad.com

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Ibutilide (B43762) and Metabolite Quantification

Chromatographic methods are central to the separation, identification, and quantification of ibutilide and its metabolites in various biological matrices and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ibutilide fumarate (B1241708). pharmascholars.com Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of ibutilide in bulk drug and pharmaceutical formulations. pharmascholars.com A key aspect of these methods is their ability to provide rapid, precise, and accurate results. For instance, one validated RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as 0.1M ammonium (B1175870) dihydrogen phosphate (B84403), with UV detection. pharmascholars.com

Another sensitive RP-HPLC method was developed for the routine analysis of trace amounts of ibutilide fumarate, particularly for cleaning validation in pharmaceutical manufacturing environments. This method employs a gradient elution with a mobile phase of aqueous potassium dihydrogen phosphate and acetonitrile, allowing for the detection of ibutilide at very low levels (e.g., 1 ppm). researchgate.netresearchgate.net The development of such methods is crucial for ensuring the purity and quality of the active pharmaceutical ingredient (API). researchgate.net

The optimization of HPLC conditions, including the choice of stationary phase, mobile phase composition, flow rate, and column temperature, is critical for achieving good resolution and peak shape. ijstr.org For example, an Inertsil ODS-3V column (250 X 4.6 mm; 5 µm) with a column temperature of 30 °C has been used effectively. ijstr.org

Table 1: Exemplary HPLC Method Parameters for Ibutilide Fumarate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hypersil thermo C18 | Symmetry C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1M Ammonium Dihydrogen Phosphate Buffer (pH ~6) (25:75 v/v) pharmascholars.com | Aqueous 0.01 M Potassium Dihydrogen Phosphate (KH2PO4) and Acetonitrile (Gradient) researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min pharmascholars.com | Not specified |

| Detection | UV at 250 nm pharmascholars.com | UV at 227 nm researchgate.netresearchgate.net |

| Linearity Range | 20 to 120 µg/mL pharmascholars.com | 0.4 to 150% of test concentration researchgate.netresearchgate.net |

| Correlation Coefficient (r²) | 0.9991 pharmascholars.com | 0.9998 researchgate.netresearchgate.net |

For the highly sensitive and selective quantification of ibutilide and its metabolites in biological fluids, such as human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. A rapid, selective, and sensitive LC-MS/MS method has been developed and validated for the determination of ibutilide in human plasma. researchgate.net

In a typical LC-MS/MS workflow, the analyte and an internal standard are first extracted from the plasma sample, often using liquid-liquid extraction. researchgate.net The separated compounds are then ionized, commonly using TurboIonSpray ionization, and detected by a triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.net This approach provides excellent specificity and low limits of quantification, which are essential for pharmacokinetic studies where drug concentrations can be very low.

Table 2: LC-MS/MS Method for Ibutilide Quantification in Human Plasma

| Parameter | Description |

|---|---|

| Extraction Method | Liquid-liquid extraction researchgate.net |

| Chromatographic Column | C18 column researchgate.net |

| Mobile Phase | Acetonitrile-water-10% butylamine-10% acetic acid (80:20:0.07:0.06, v/v/v/v) researchgate.net |

| Ionization | TurboIonSpray ionization (ESI) researchgate.net |

| Detection | Triple-quadrupole tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode researchgate.net |

Ibutilide is a chiral molecule, and its enantiomers may exhibit different pharmacological activities. Therefore, the separation and quantification of individual enantiomers are important. Chiral separation can be achieved using specialized chromatographic techniques. One reported method for the chiral separation of ibutilide enantiomers involves derivatization with 1-naphthyl isocyanate followed by high-performance liquid chromatography on a chiral Pirkle column. isca.me This approach converts the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. The development of chiral separation methods is crucial for understanding the stereospecific disposition and effects of the drug.

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, IR)

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of ibutilide. An analytical profile of ibutilide fumarate includes data from various techniques such as elemental analysis, mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. isca.me These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule, confirming its identity and purity.

Method Validation Parameters for Academic Research (e.g., specificity, robustness, reproducibility)

The validation of analytical methods is a critical process that ensures the reliability of the results. According to guidelines from the International Council for Harmonisation (ICH), method validation involves establishing documented evidence that a specific process will consistently produce a result meeting its predetermined specifications and quality attributes. ijstr.org For academic research, key validation parameters for methods used to analyze ibutilide include:

Specificity : The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. ijstr.org This is often demonstrated by the absence of interference from excipients in a formulation. ijstr.org

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijstr.org For an HPLC method, this could involve altering the pH of the mobile phase to ensure that no significant changes in the chromatogram occur. ijstr.org

Reproducibility : The precision of the method under different conditions, such as on different days or with different analysts. ijstr.org This is typically expressed as the relative standard deviation (%RSD) of a series of measurements. researchgate.netresearchgate.net

Other important validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). pharmascholars.com

Table 3: Key Validation Parameters for an HPLC Method for Ibutilide Fumarate

| Parameter | Definition | Example Finding |

|---|---|---|

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 99-100% recovery from 'Accuracy' studies. researchgate.netresearchgate.net |

| Precision (%RSD) | The degree of scatter between a series of measurements. | System precision (%RSD) of 0.33 for repeated injections; Method precision (%RSD) of 1.36 for different preparations. researchgate.netresearchgate.net |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from excipients observed in the chromatogram. ijstr.org |

| Robustness | The capacity to remain unaffected by small variations in method parameters. | No marked changes in the chromatogram with deliberate changes in mobile phase pH. ijstr.org |

Stress Testing and Degradation Product Profiling for Formulation Research

Stress testing, also known as forced degradation, is a crucial component of analytical method development for formulation research. It involves subjecting the drug substance to various stress conditions, such as acid, base, heat, light, and oxidation, to identify potential degradation products and to establish the stability-indicating nature of the analytical method. ijstr.org For ibutilide fumarate, stress testing has been performed to understand its degradation pathways. ijstr.org

A modified low-pressure gradient UV-HPLC method has been developed to accurately detect ibutilide and its related impurities and degradation products. ijstr.org This method was shown to be stable and sensitive, capable of clearly differentiating the active ingredient from excipients and degradation products formed under various stress conditions. ijstr.org The profiling of degradation products is essential for ensuring the safety and efficacy of the final drug product.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Butenedioic acid; ibutilide |

| Ibutilide fumarate |

| Acetonitrile |

| Ammonium dihydrogen phosphate |

| Potassium dihydrogen phosphate |

Broader Research Applications of Butenedioic Acid and Its Derivatives

Role as Pharmaceutical Excipients and Co-crystallizing Agents

In the pharmaceutical industry, butenedioic acid and its isomers are utilized as excipients and co-crystallizing agents to enhance the characteristics of active pharmaceutical ingredients (APIs). Their ability to form salts and co-crystals allows for the modification of an API's solid crystalline form, which in turn can improve its physicochemical properties.

Influence on Solid Crystalline Forms and Physicochemical Properties of Active Pharmaceutical Ingredients

The formation of co-crystals and salts with butenedioic acid isomers can significantly alter the solid-state properties of APIs, such as solubility, dissolution rate, stability, and bioavailability. These multi-component crystalline forms are of great interest as they can optimize the performance of a drug without altering its intrinsic pharmacological activity. The choice between the cis-isomer (maleic acid) and the trans-isomer (fumaric acid) can lead to the formation of either a salt or a co-crystal, each with distinct physicochemical characteristics. This difference is attributed to the varying spatial arrangement of the carboxyl groups in the two isomers, which affects their interaction with the API.

For instance, the antifungal drug econazole (B349626) forms a molecular salt with maleic acid and a co-crystal with fumaric acid. This highlights how the isomerism of butenedioic acid can direct the formation of different solid crystalline forms. These novel crystalline complexes of econazole have been shown to possess optimized physicochemical properties, leading to enhanced in vitro antifungal activities.

Co-crystal and Salt Form Research (e.g., econazole complexes)

Research into the co-crystal and salt forms of APIs with butenedioic acid isomers is an active area of investigation. A notable example is the study of econazole complexes with maleic and fumaric acid. In this research, two new crystalline forms of econazole were developed: a co-crystal with fumaric acid (ENZ-FA) and a molecular salt with maleic acid (ENZ-MA).

Single-crystal X-ray diffraction analysis revealed different stoichiometric ratios of the drug to the acid in these complexes. Both crystalline solids exhibited a layered structure with hydrophobic surfaces and hydrophilic interiors, which contributed to an increase in both their solubility and permeability compared to the parent drug. Specifically, the ENZ-FA co-crystal showed higher permeability, while the ENZ-MA salt demonstrated superior solubility. These improved physicochemical properties translated to enhanced in vitro antifungal activity, with the maleate (B1232345) salt showing a stronger antifungal effect than the fumarate (B1241708) co-crystal.

Physicochemical Properties of Econazole Complexes

| Complex | Component Ratio (Econazole:Acid) | Crystal Structure Feature | Enhanced Property |

|---|---|---|---|

| Econazole-Fumaric Acid (ENZ-FA) Co-crystal | 2:1 | Sandwich layer structure with hydrophobic surfaces and hydrophilic inner supramolecular networks | Higher permeability |

| Econazole-Maleic Acid (ENZ-MA) Salt | 1:1 | Sandwich layer structure with hydrophobic surfaces and hydrophilic inner supramolecular networks | Higher solubility |

Investigation in Metabolic Pathways and Cellular Signaling

Butenedioic acid, primarily in the form of fumarate, is a key intermediate in central metabolic pathways and is increasingly recognized for its role as a signaling molecule that can influence cellular processes and reflect the metabolic state of the cell.

Intermediary Role in the Tricarboxylic Acid (TCA) Cycle

Fumarate is a well-established intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This cycle is a fundamental metabolic pathway for cellular respiration, where acetyl-CoA derived from carbohydrates, fats, and proteins is oxidized to produce energy in the form of ATP. Within the TCA cycle, fumarate is formed from the oxidation of succinate (B1194679) by the enzyme succinate dehydrogenase. Subsequently, the enzyme fumarase catalyzes the hydration of fumarate to form malate. The proper functioning of the TCA cycle is crucial for cellular energy production, and the intermediary role of fumarate is central to this process.

Signaling Molecule Functions and Cellular Metabolic State

Beyond its role in the TCA cycle, fumarate has emerged as an important signaling molecule. Elevated levels of fumarate, often due to mutations in the fumarate hydratase (FH) gene, can lead to the accumulation of this metabolite and subsequent alterations in cellular signaling. One of the key mechanisms by which fumarate exerts its signaling effects is through a post-translational modification called succination. Fumarate can react non-enzymatically with cysteine residues on proteins, leading to the formation of S-(2-succinyl)cysteine. This modification can alter the function of proteins and disrupt cellular metabolism and signaling pathways.

Fumarate has been shown to act as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases, including hypoxia-inducible factor (HIF) prolyl hydroxylases. This inhibition leads to the stabilization of HIF-1α, a key transcription factor in the cellular response to hypoxia. Furthermore, fumarate has been identified as a covalent inhibitor of the tyrosine kinase LYN, a key component of the B-cell receptor signaling pathway, thereby connecting cellular metabolism to immune cell function. nih.gov

Metabolic Changes in Response to Physiological Stress (e.g., heat stress in animal models)

Alterations in the levels of butenedioic acid have been observed in response to physiological stress, such as heat stress, in animal models. These changes reflect a shift in metabolic pathways as the organism attempts to cope with the stressor.

In a study on beef calves subjected to different levels of heat stress, metabolomic analysis of their serum revealed that butenedioic acid was among the organic compounds that were remarkably influenced. nih.gov Specifically, the study identified changes in metabolic pathways related to carbohydrate, amino acid, and lipid metabolism in response to heat stress. nih.gov

Another study investigated the effects of dietary supplementation with fumaric acid in broiler chickens under chronic heat stress. The results indicated that fumaric acid supplementation could improve growth performance. Heat stress was found to significantly increase serum levels of glucose, triglycerides, total cholesterol, and low-density lipoprotein cholesterol, while dietary fumaric acid helped to modulate these biochemical parameters. frontiersin.org These findings suggest that butenedioic acid metabolism is impacted by heat stress and that dietary intervention with fumaric acid may help mitigate some of the negative effects. frontiersin.org

Metabolic Changes in Response to Heat Stress

| Animal Model | Physiological Stress | Observed Metabolic Change Involving Butenedioic Acid | Associated Pathway Alterations |

|---|---|---|---|

| Beef Calves | Heat Stress | Significant influence on serum levels of butenedioic acid. nih.gov | Changes in carbohydrate, amino acid, and lipid metabolism. nih.gov |

| Broiler Chickens | Chronic Heat Stress | Dietary fumaric acid modulated serum biochemical parameters altered by heat stress. frontiersin.org | Alterations in lipid and glucose metabolism. frontiersin.org |

Biological Activities of Butenedioic Acid Derivatives in Research

The derivatives of butenedioic acid have been shown to possess various biological activities that are of interest in biochemical and physiological research. These activities include the modulation of enzyme functions, which can have significant implications for metabolic pathways.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate. wikipedia.org Inhibition of these enzymes has therapeutic applications in a range of diseases, including glaucoma, epilepsy, and cancer. wikipedia.orgnih.gov The primary class of CA inhibitors consists of sulfonamides, which bind to the zinc ion in the enzyme's active site. mdpi.comnih.gov While various heterocyclic sulfonamides and other compounds like coumarins have been extensively investigated as CA inhibitors, research specifically detailing the synthesis and evaluation of butenedioic acid derivatives as carbonic anhydrase inhibitors is not prominent in the available scientific literature. mdpi.comnih.gov

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. gov.bc.canih.gov It catalyzes the oxidation of succinate (the anionic form of butanedioic acid) to fumarate. gov.bc.ca Given that succinate is the natural substrate for SDH, derivatives of butanedioic acid can act as inhibitors of this enzyme.

One such derivative, daminozide (B1669788), which is butanedioic acid mono (2,2-dimethylhydrazide), has been shown to be a potent inhibitor of membrane-bound succinate dehydrogenase. mdpi.com Research using mitochondria isolated from bean seedlings demonstrated that daminozide's inhibitory action is competitive with respect to succinate. mdpi.com This competitive inhibition suggests that daminozide vies with succinate for binding to the enzyme's active site, thereby suppressing its respiratory function. mdpi.com

| Inhibitor | Target Enzyme | Type of Inhibition | Apparent Inhibition Constant (Ki) |

| Daminozide | Succinate Dehydrogenase | Competitive | 20.2 millimolar |

This table presents the inhibition data for the butenedioic acid derivative, daminozide, against succinate dehydrogenase.

Sustainable Production and Bio-based Materials Research for Butenedioic Acid

In the push for environmental sustainability, there is a growing focus on producing platform chemicals from renewable resources rather than fossil fuels. Butenedioic acid (in its saturated form, succinic acid) is a key bio-derived platform chemical with a wide range of applications, including the production of bio-based polymers.

The microbial production of bio-succinic acid from renewable feedstocks like sugar beet and lignocellulosic residues is gaining significant attention. Research has focused on developing metabolically engineered microorganisms, such as E. coli, to improve the efficiency and economic viability of the fermentation process. Key strategies include creating strains that are resistant to acidic pH levels and can tolerate high sugar concentrations, which can streamline the downstream purification processes like reactive extraction.

Once produced, butenedioic acid and its hydrogenated form, butanedioic acid (succinic acid), serve as crucial monomers for synthesizing biodegradable polyesters. Poly(butylene succinate) (PBS) is a prime example of a biodegradable polymer derived from succinic acid. To enhance its properties and biodegradability for various applications—ranging from packaging and agriculture to biomedical materials—copolyesters are often created. By substituting some of the butanedioic acid with other renewable diacids, researchers can create copolymers like poly(butylene succinate-co-adipate) (PBSA) with lower crystallinity and tailored mechanical properties. These bio-based polyesters represent a more sustainable alternative to traditional petroleum-based plastics.

| Bio-based Material | Monomers | Key Features & Applications |

| Poly(butylene succinate) (PBS) | Butanedioic acid, 1,4-butanediol (B3395766) | Representative biodegradable polymer; used in packaging, agriculture, biomedical applications. |

| Poly(butylene succinate-co-adipate) (PBSA) | Butanedioic acid, Adipic acid, 1,4-butanediol | Copolyester with reduced crystallinity and enhanced biodegradability. |

| Bio-succinic Acid | Fermentation of biomass (e.g., sugars) | Platform chemical for detergents, food, pharmaceuticals, and polymers. |

This table summarizes key bio-based materials derived from butenedioic acid (succinic acid) and their characteristics.

Q & A

Q. What analytical techniques are essential for differentiating between geometric isomers of butenedioic acid in experimental chemistry?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to observe coupling constants between protons on the double bond, which differ between cis (maleic acid) and trans (fumaric acid) isomers. Infrared (IR) spectroscopy identifies hydrogen-bonding patterns in the cis isomer, while X-ray crystallography confirms structural differences. Differential scanning calorimetry (DSC) distinguishes melting points (maleic acid: ~135°C; fumaric acid: ~287°C) .

Q. How should researchers validate the chemical identity of synthesized ibutilide fumarate batches prior to biological testing?

Methodological Answer: Perform tandem mass spectrometry (LC-MS/MS) to confirm molecular mass and fragmentation patterns. Compare NMR spectra with reference standards and quantify fumarate counterion content via ion chromatography. Ensure purity ≥95% by HPLC with UV detection at 210 nm .

Q. What safety protocols are critical when handling butenedioic acid derivatives in laboratory settings?

Methodological Answer: Adopt GHS-compliant PPE (gloves, goggles, lab coats) and use fume hoods during handling. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Maintain safety data sheets (SDS) with first-aid measures for dermal/ocular exposure .

Q. What criteria should guide the selection of control groups in studies investigating ibutilide's electrophysiological effects on cardiac tissues?

Methodological Answer: Include positive controls (e.g., dofetilide) and vehicle controls to account for solvent effects. Stratify tissues by species and baseline action potential duration. Document chemical sources and purity levels (≥98% by HPLC) .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to resolve contradictions in reported thermodynamic stability data for butenedioic acid isomers?

Methodological Answer: Evaluate isomer purity via HPLC, control environmental factors (humidity, temperature), and validate calorimetric methods. Cross-reference findings with computational models (e.g., DFT calculations) to reconcile discrepancies between experimental and theoretical ΔH values .

Q. What statistical approaches are recommended for analyzing dose-response relationships in ibutilide studies with non-linear pharmacokinetic profiles?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability and use Akaike Information Criterion (AIC) to compare sigmoidal vs. Hill equation fits. Validate through residual analysis and bootstrap resampling .

Q. What strategies minimize confounding variables in ex vivo models studying the synergistic effects of ibutilide and potassium channel blockers?

Methodological Answer: Use factorial designs to isolate interaction effects. Implement Langendorff-perfused heart preparations with controlled perfusion rates and electrolyte balances. Blind experimenters to treatment groups during data acquisition .

Q. How can machine learning enhance predictive modeling of structure-activity relationships for butenedioic acid-based drug candidates?

Methodological Answer: Train neural networks on datasets combining quantum mechanical descriptors (e.g., HOMO-LUMO gaps) and experimental IC50 values. Validate through cross-validation and prioritize interpretable features (SHAP values) for lead optimization .

Q. How should researchers design longitudinal studies to assess chronic toxicity of butenedioic acid metabolites in preclinical models?

Methodological Answer: Implement staggered dosing cohorts with histopathological endpoints at multiple timepoints. Use LC-HRMS for metabolite profiling and apply Kaplan-Meier survival analysis with Cox proportional hazards models .

Q. What steps ensure reproducibility when adapting literature methods for synthesizing ibutilide derivatives with modified side chains?

Methodological Answer: Document reaction conditions precisely (temperature ±0.5°C, inert atmosphere purity). Characterize intermediates via FTIR and validate final products through orthogonal methods (e.g., elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.